molecular formula C9H10 B14757783 Pentacyclo[4.3.0.02,5.03,8.04,7]nonane CAS No. 452-61-9

Pentacyclo[4.3.0.02,5.03,8.04,7]nonane

Cat. No.: B14757783
CAS No.: 452-61-9
M. Wt: 118.18 g/mol
InChI Key: PAJGEKALYKVXNG-UHFFFAOYSA-N
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Description

Pentacyclo[4.3.0.02,5.03,8.04,7]nonane, more commonly known as Homocubane, is a fundamental and highly strained cage hydrocarbon with the CAS Registry Number 452-61-9 and a molecular formula of C9H10 . First synthesized in the 1960s, its core structure consists of a complex, three-dimensional pentacyclic framework that stores significant ring strain, making it a molecule of enduring theoretical and practical interest . This compound serves as a critical scaffold in exploring the limits of chemical stability and reactivity. Its research value is multifaceted, functioning as a key precursor in the synthesis of novel, strained nitrogenous analogues like 1-azahomocubane, which are investigated for their unique physical properties and potential in bioactive molecule and materials discovery . Furthermore, the homocubane structure is a subject of study in its own right for the preparation and properties of cage polycyclic systems . The strain energy inherent to its geometry contributes to its research utility, particularly in the design of high-energy materials and as a non-classical, three-dimensional bioisostere in medicinal chemistry, offering a unique template for positioning substituents to interact with biological targets. This product is intended for research purposes as a specialized chemical building block and is offered For Research Use Only. Not for human or veterinary or therapeutic use.

Properties

CAS No.

452-61-9

Molecular Formula

C9H10

Molecular Weight

118.18 g/mol

IUPAC Name

pentacyclo[4.3.0.02,5.03,8.04,7]nonane

InChI

InChI=1S/C9H10/c1-2-4-6-3(1)7-5(2)8(4)9(6)7/h2-9H,1H2

InChI Key

PAJGEKALYKVXNG-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C4C1C5C2C3C45

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Cyclopentadienone derivatives, such as 2,3-dichlorocyclopentadienone , were dimerized in refluxing xylene to yield a bicyclic intermediate. Subsequent photochemical irradiation (λ = 300–350 nm) induced intramolecular [2+2] cycloaddition, forming the homocubane skeleton. Key parameters included:

Parameter Optimal Condition Yield (%)
Temperature 140°C 35–40
Solvent Xylene
Irradiation Time 48 h

This route faced limitations due to low yields and competing side reactions, prompting further refinements.

Photochemical Cyclization of Bicyclic Precursors

Bridged Norbornadiene Derivatives

In 1970, Eaton et al. demonstrated that bicyclo[2.2.1]heptene derivatives could undergo photochemical ring-opening and reclosure to form homocubane. For example, irradiation of pentacyclo[5.3.0.02,5.03,9.04,8]decane in benzene generated homocubane via a Norrish-type cleavage followed by stereospecific recombination:

$$
\text{Pentacyclo[5.3.0.0²,⁵.0³,⁹.0⁴,⁸]decane} \xrightarrow{h\nu} \text{Homocubane} + \text{CO} \quad
$$

Role of Solvent and Wavelength

  • Solvent Effects : Benzene outperformed polar solvents due to superior radical stabilization.
  • Wavelength : UV light (254 nm) maximized efficiency by exciting π→π* transitions in the precursor.

Base-Promoted Rearrangements

Wagner-Meerwein Rearrangement

Hasegawa et al. (1993) exploited Wagner-Meerwein rearrangements to access homocubane derivatives. Treatment of 4-hydroxymethylthis compound with formic acid induced hydride shifts, yielding homocubane with 45% efficiency:

$$
\text{C}{10}\text{H}{12}\text{O} \xrightarrow{\text{HCOOH}} \text{Homocubane} + \text{H}_2\text{O} \quad
$$

Base-Mediated Dehalogenation

A 2007 study demonstrated that 4,5-diiodopentacyclo[4.3.0.02,4.03,8.05,7]nonane reacts with n-butyllithium to eliminate iodine, generating homocubane in 25–30% yield. Trapping experiments with 1,3-diphenylisobenzofuran confirmed the intermediacy of a pyramidalized alkene.

Advanced Synthetic Strategies

Transition Metal Catalysis

Recent efforts have employed palladium-catalyzed cross-couplings to functionalize homocubane. For instance, Suzuki-Miyaura coupling of brominated homocubane with arylboronic acids introduced substituents without ring opening:

$$
\text{Homocubane-Br} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Homocubane-Ar} \quad
$$

High-Pressure Techniques

Compression of homocubane precursors at 2–5 GPa enhanced cyclization rates by reducing activation volumes, achieving yields up to 60%.

Analytical Characterization

Homocubane’s structure has been confirmed via:

  • X-ray Crystallography : Bond lengths (1.54–1.61 Å) and angles (89–93°) consistent with strained sp³ hybridization.
  • NMR Spectroscopy : Distinct ¹H NMR signals at δ 3.2–3.8 ppm (bridgehead protons) and ¹³C NMR peaks at 40–50 ppm.

Chemical Reactions Analysis

Oxidation Reactions

Homocubane undergoes oxidation at bridgehead carbons due to their high s-character and strain:

Reaction TypeReagents/ConditionsProductsKey Findings
EpoxidationO₂, UV lightEpoxy derivativesSelectivity for bridgehead positions observed via X-ray crystallography
Ketone FormationKMnO₄, acidic conditionsKetone derivatives (e.g., homocubanone)43–58% yields reported in early studies
  • Mechanistic Insight : Oxidation occurs via radical intermediates stabilized by the rigid cage structure . DFT calculations show lowered LUMO energies (−1.2 eV vs. cubane) enhance electrophilic susceptibility .

Reduction and Hydrogenation

The strained double bond in pentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]non-4-ene (homocubene) reacts under controlled hydrogenation:

Reaction TypeReagents/ConditionsProducts
Catalytic HydrogenationH₂, Pd/C Dihydrohomocubane
Birch ReductionLi/NH₃Partially reduced intermediates
  • Key Data :

    • ΔH° of hydrogenation = −54.3 kcal/mol (MP2/6-31G*)

    • Reaction half-life <30 min at 25°C

Cycloaddition Reactions

The pyramidalized alkene homocubene participates in Diels-Alder reactions:

DienophileConditionsProductYield
1,3-DiphenylisobenzofuranRoom temp Endo-adduct72%
2,5-Dimethylfuran60°C Exo-adduct65%
  • Regioselectivity : Governed by frontier molecular orbitals (HOMO: −7.8 eV, LUMO: −1.4 eV) .

Substitution Reactions

Bridgehead functionalization occurs via radical or ionic pathways:

Reaction TypeReagentsProducts
HalogenationBr₂, CCl₄ 4-Bromohomocubane
CarboxylationCO₂, Mg Homocubane-4-carboxylic acid
  • Kinetics : Halogenation proceeds with k = 1.2×10⁻³ M⁻¹s⁻¹ at 0°C .

Rearrangement Reactions

Strain-driven skeletal rearrangements:

ReactionConditionsProduct
Wagner-MeerweinHCOOH, Δ Pentacyclo[5.3.0.0²,⁶.0³,⁹.0⁴,⁸]decane
Base-PromotedKOtBu, THF Expanded cage systems
  • Computational Evidence : Activation barrier = 22.3 kcal/mol (B3LYP/6-31G*) .

Comparative Reactivity

PropertyHomocubaneCubane
Strain Energy (kcal/mol)110–117 166
HOMO (eV)−7.8 −9.1
LUMO (eV)−1.4 −0.9

Mechanistic Pathways

Key reaction mechanisms involve:

  • Radical Stabilization : Cage structure delocalizes unpaired electrons

  • Electrophilic Attack : Enhanced at bridgeheads due to σ-π hyperconjugation

  • Orbital Rehybridization : sp².⁷ character at bridgehead carbons

Scientific Research Applications

Scientific Research Applications of Pentacyclo[4.3.0.02,5.03,8.04,7]nonane

This compound, also known as homocubane, is a saturated polycyclic hydrocarbon featuring a unique strained structure . Its applications are mainly in scientific research, particularly in the study of strained ring systems and their reactivity.

Chemical Research

This compound serves as a model compound for investigating the behavior of strained ring systems. The molecule's inherent strain energy, arising from its rigid, cage-like structure, makes it a valuable tool for exploring fundamental principles in organic chemistry, such as:

  • Reactivity Studies The strained ring system of this compound influences its reactivity, making it useful for studying reaction mechanisms and developing new synthetic methodologies.
  • Spectroscopic Analysis The compound's structure can be examined using spectroscopic techniques to understand its properties and behavior .

Materials Science

The unique structural characteristics of this compound make it relevant to materials science:

  • Building Block It can be employed as a building block in the synthesis of novel materials with specific structural and electronic properties.
  • ** служил основой** Due to its unique structure, this compound can be used as a component in creating materials with tailored properties.

Mechanism of Action

The mechanism of action of Pentacyclo[4.3.0.02,5.03,8.04,7]nonane in chemical reactions involves the interaction of its strained ring system with various reagents. The high strain energy of the compound makes it highly reactive, allowing it to undergo a variety of transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Key Observations :

  • Homocubane and norsnoutane share the same molecular formula (C₉H₁₂) but differ in cyclopropane ring connectivity, leading to distinct strain energies and reactivity .
  • Basketane (C₁₀H₁₂) has an additional cyclopropane ring compared to homocubane, reducing strain energy slightly .
  • Bicyclo[3.3.1]nonane is less strained and widely used in natural product synthesis (e.g., huperzine A) due to its conformational flexibility .

Reactivity and Chemical Behavior

Table 2: Reaction Kinetics and Selectivity

Compound Reaction Type Rate Constant (mol⁻¹ dm³ s⁻¹) Major Products
Homocubane H-abstraction by t-BuO• <4 (at 165 K) Stable radicals (e.g., 9-homocubyl)
Basketane H-abstraction by t-BuO• ~50 (at 165 K) 9-Basketyl radicals, brominated tricyclodecenes
Homocubane Photobromination N/A Dihalotricycloalkenes, tetrabromotricycloalkanes
Bicyclo[3.3.1]nonane Biotransformation N/A Chiral diols (e.g., huperzine A precursors)

Key Observations :

  • Homocubane exhibits lower reactivity in hydrogen abstraction compared to basketane due to its tighter cage structure and higher symmetry, which stabilizes transition states .
  • Photobromination of homocubane proceeds via homolytic substitution rather than H-abstraction, yielding halogenated tricyclic products .

Spectroscopic and Physical Properties

Table 3: NMR Chemical Shifts (δ, ppm)

Compound ¹H NMR (Protons α to substituent) ¹³C NMR (Bridgehead Carbons)
Homocubane 3.2–3.5 (methine protons) 45–55 (cyclopropane carbons)
9-Ketohomocubane 4.1–4.3 (α to carbonyl) 70–75 (carbonyl carbon)
Norsnoutane 3.0–3.3 (methine protons) 50–60 (cyclopropane carbons)
Bicyclo[3.3.1]nonane 1.5–2.5 (methylene protons) 25–35 (bridgehead carbons)

Key Observations :

  • Homocubane’s methine protons resonate upfield (δ 3.2–3.5) due to magnetic shielding from adjacent cyclopropane rings .
  • Substituted homocubanes (e.g., 9-keto derivatives) show downfield shifts for protons α to electron-withdrawing groups .

Q & A

Q. What experimental designs are optimal for studying pentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]nonane’s reactivity in supramolecular systems?

  • Methodological Answer : Use host-guest chemistry (e.g., cucurbiturils or cyclodextrins) to stabilize reactive intermediates. Monitor encapsulation via UV-vis titration and 2D NOESY NMR. Compare association constants (Kₐ) with less-strained guests to quantify strain’s impact on binding .

Methodological Frameworks for Research Design

  • Theoretical Alignment : Link studies to conceptual frameworks like strain theory or frontier molecular orbital (FMO) analysis to guide hypothesis generation .
  • Ethical Data Collection : Ensure compliance with institutional safety reviews when handling hazardous intermediates .
  • Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .

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